molecular formula C21H19N3O3S2 B2650844 2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide CAS No. 878683-16-0

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

Cat. No. B2650844
M. Wt: 425.52
InChI Key: GAHOXYXIVHMVQH-UHFFFAOYSA-N
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Description

“2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide” is a chemical compound1. It has a molecular formula of C22H21N3O4S2 and a molecular weight of 455.552.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for the synthesis of similar compounds. For instance, ester and amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation3.



Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thieno[2,3-d]pyrimidin-2-yl group, a furan-2-ylmethyl group, and a phenylacetamide group1. Unfortunately, I couldn’t find a detailed structural analysis of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, furan derivatives can undergo a variety of reactions, including oxidation, hydrogenation, and decarboxylation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. However, similar compounds like Ethyl 3-(furan-2-yl)propionate have a refractive index of n20/D 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.)4.


Scientific Research Applications

Anticancer Activity

2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, related to the compound , have been synthesized and tested for anticancer activity. These derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, indicating potential applications in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial Activity

Novel compounds similar to the one specified, such as naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, have been synthesized and shown to possess antimicrobial activity. This suggests potential applications in combating microbial infections (Ravindra, Vagdevi, & Vaidya, 2008).

Antiallergy Agents

Derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, structurally related to the queried compound, have been found to exhibit antiallergic activity. These findings indicate potential applications in the development of new antiallergy drugs (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).

Antitumor Activity

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds have demonstrated potent anticancer properties on various human cancer cell lines, suggesting their potential in antitumor therapies (Hafez & El-Gazzar, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not clear from the available information. However, furan derivatives are of interest in various fields, including the production of chemicals from biomass3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-2-16-11-17-19(29-16)23-21(24(20(17)26)12-15-9-6-10-27-15)28-13-18(25)22-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHOXYXIVHMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

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